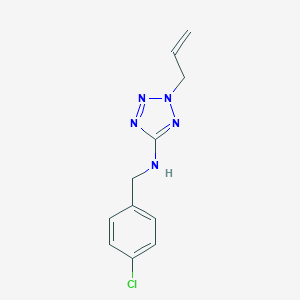![molecular formula C21H18Cl2N2O3S B276731 5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B276731.png)
5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" for the purpose of In this paper, we will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Compound X.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism and DNA replication. Specifically, Compound X is believed to inhibit the activity of thymidylate synthase, an enzyme that is critical for DNA synthesis. By inhibiting this enzyme, Compound X is able to disrupt the growth and proliferation of cancer cells and weed species.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, Compound X has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In weed species, Compound X has been shown to inhibit photosynthesis and other key metabolic processes, leading to the death of the plant. Additionally, Compound X has been shown to exhibit low toxicity in mammalian cells, suggesting that it may have a favorable safety profile for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Compound X for lab experiments is its potency and specificity. Compound X has been shown to exhibit potent activity against cancer cells and weed species at low concentrations, making it a valuable tool for studying these biological processes. Additionally, the unique optical and electronic properties of Compound X make it a valuable tool for studying materials science. However, one of the limitations of Compound X for lab experiments is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
Orientations Futures
There are several future directions for research on Compound X. One area of interest is the development of new synthetic methods for Compound X that are more efficient and scalable. Another area of interest is the optimization of the herbicidal and antitumor activity of Compound X through structure-activity relationship studies. Additionally, the use of Compound X as a tool for studying the mechanism of action of thymidylate synthase and other key enzymes involved in cellular metabolism and DNA replication is an area of interest for future research.
Méthodes De Synthèse
The synthesis of Compound X involves a series of chemical reactions that begin with the condensation of 2,4-dichlorophenol and benzylamine to form 2-benzyl-4,6-dichlorophenol. This intermediate is then reacted with thiophene-2-carboxylic acid to form 2-benzyl-4,6-dichlorophenylthiophene-2-carboxylic acid. This acid is then converted to the corresponding acid chloride, which is reacted with N-(2-oxo-1,3-dioxolan-4-yl)acetamide to form Compound X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. In medicinal chemistry, Compound X has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In agricultural chemistry, Compound X has been shown to exhibit broad-spectrum herbicidal activity against a variety of weed species. In materials science, Compound X has been shown to exhibit unique optical and electronic properties that make it a promising candidate for use in electronic devices.
Propriétés
Formule moléculaire |
C21H18Cl2N2O3S |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
5-benzyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-12-17(9-13-5-3-2-4-6-13)29-21(19(12)20(24)27)25-18(26)11-28-16-8-7-14(22)10-15(16)23/h2-8,10H,9,11H2,1H3,(H2,24,27)(H,25,26) |
Clé InChI |
GYRKMZGGDRHMHI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
SMILES canonique |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile](/img/structure/B276655.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)